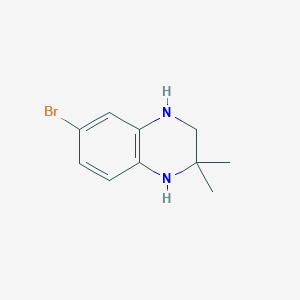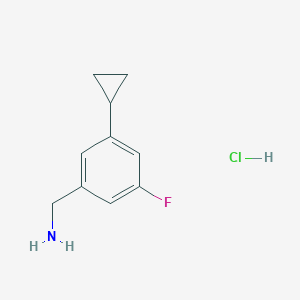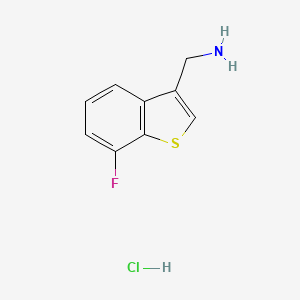![molecular formula C12H22ClNO2 B13507935 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylicacidhydrochloride](/img/structure/B13507935.png)
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H21NO2·HCl. It is a derivative of cyclobutane, a four-membered ring structure, and contains both an amino group and a carboxylic acid group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through the dimerization of alkenes under UV light or by dehalogenation of 1,4-dihalobutanes using reducing metals.
Introduction of Amino Group: The amino group can be introduced through a nucleophilic substitution reaction where a cyclohexylamine reacts with a suitable precursor.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is common to maintain precise control over reaction conditions.
Analyse Chemischer Reaktionen
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic structures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Wirkmechanismus
The mechanism of action of 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclobutane ring provides structural rigidity. This allows the compound to modulate the activity of its targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride can be compared with similar compounds such as:
1-Amino-1-cyclobutanecarboxylic acid: This compound lacks the cyclohexyl group, making it less bulky and potentially less selective in its interactions.
1-(Methylamino)cyclobutane-1-carboxylic acid: The presence of a methyl group instead of a cyclohexyl group alters its steric and electronic properties, affecting its reactivity and interactions.
The uniqueness of 1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic acid hydrochloride lies in its combination of a cyclobutane ring with a cyclohexylamino group, providing a balance of rigidity and flexibility that is valuable in various research applications.
Eigenschaften
Molekularformel |
C12H22ClNO2 |
|---|---|
Molekulargewicht |
247.76 g/mol |
IUPAC-Name |
1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H21NO2.ClH/c14-11(15)12(7-4-8-12)9-13-10-5-2-1-3-6-10;/h10,13H,1-9H2,(H,14,15);1H |
InChI-Schlüssel |
JTDUNMAMEIJIAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NCC2(CCC2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B13507865.png)



![rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate](/img/structure/B13507884.png)
![[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol](/img/structure/B13507885.png)

![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13507892.png)


![Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B13507897.png)



